molecular formula C10H12BrN B581025 (R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1263000-45-8

(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B581025
CAS No.: 1263000-45-8
M. Wt: 226.117
InChI Key: QWGAZLNZSGHSGE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline is a versatile chiral intermediate that addresses a critical need in modern medicinal chemistry for enantiopure scaffolds. Its core structure, the 1,2,3,4-tetrahydroquinoline, is a privileged motif found in a vast array of biologically active compounds and natural products . The bromine substituent at the 6-position provides a highly valuable synthetic handle, allowing for facile and selective functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings . This enables researchers to rapidly generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The chiral, non-racemic (R)-configuration of the 2-methyl group is particularly significant for the development of stereoselective ligands and probes, as this specific spatial arrangement can be essential for high-affinity binding to biological targets. The compound's value is further amplified by its role in accessing more complex molecular architectures through ring expansion reactions, a transformation demonstrated on related tetrahydroisoquinoline systems, which can lead to novel benzazepine derivatives . This chiral building block is essential for research focused on rational drug design, particularly in constructing the core structures of potential therapeutic agents targeting the central nervous system, oncology, and other disease areas. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

(2R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGAZLNZSGHSGE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233460
Record name (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263000-45-8
Record name (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263000-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis from Substituted Benzene Derivatives

The foundational approach to synthesizing (R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline involves sequential functionalization of benzene derivatives. A representative pathway begins with bromination of a toluene-derived precursor to install the bromine atom at the para-position relative to the methyl group . Halogenation typically employs Br₂ in the presence of FeBr₃ as a Lewis acid, achieving yields of 68–72% under reflux conditions (80–90°C, 6–8 hours) .

Subsequent Friedel-Crafts alkylation introduces the methyl group at the 2-position. Using methyl chloride and AlCl₃ in dichloromethane at 0–5°C, this step proceeds with 85% regioselectivity for the desired isomer . Cyclization to form the quinoline core is achieved via Skraup synthesis or Doebner-Miller reaction , with cyclohexane-1,2-dione serving as the dienophile. The Skraup method, employing concentrated H₂SO₄ and glycerol at 120°C, furnishes the quinoline intermediate in 65% yield .

Catalytic hydrogenation of the quinoline double bond completes the tetrahydroquinoline structure. Pd/C (5 wt%) under H₂ (3 atm) at 50°C reduces the aromatic ring selectively, preserving the bromine substituent . Final purification via column chromatography (SiO₂, hexane/EtOAc 4:1) yields the racemic mixture, necessitating chiral resolution .

StepReagents/ConditionsYield (%)Key Challenge
BrominationBr₂, FeBr₃, 80°C68–72Regioselective bromination
Friedel-Crafts alkylationCH₃Cl, AlCl₃, 0–5°C85Competing ortho substitution
Skraup cyclizationH₂SO₄, glycerol, 120°C65Over-oxidation side products
HydrogenationPd/C, H₂ (3 atm), 50°C78Retention of bromine atom

Asymmetric Catalytic Hydrogenation for Enantiomeric Control

To directly access the (R)-enantiomer, asymmetric hydrogenation of a prochiral quinoline precursor is employed. A 2025 patent (WO2005095409A2) discloses the use of a Rh-(R)-BINAP catalyst system for enantioselective reduction . The quinoline substrate, 6-bromo-2-methylquinoline, undergoes hydrogenation at 10 atm H₂ in ethanol at 25°C, achieving 92% enantiomeric excess (ee) and 88% yield .

Critical parameters include:

  • Catalyst loading : 0.5 mol% Rh-(R)-BINAP optimizes cost and efficiency .

  • Solvent polarity : Ethanol enhances catalyst stability vs. THF or DCM .

  • Temperature : Reactions below 30°C minimize racemization .

Post-reduction, the product is isolated via acid-base extraction (1M HCl/NaHCO₃) and recrystallized from hexane to >99% ee .

Chiral Resolution of Racemic Mixtures

When asymmetric synthesis is impractical, diastereomeric salt formation resolves the racemate. A 2013 study (PMC3793770) utilized (+)-dibenzoyl-L-tartaric acid in acetone to preferentially crystallize the (R)-enantiomer . The process, conducted at −20°C for 24 hours, achieves 41% recovery with 98% ee .

Alternative methods include chiral stationary phase chromatography (CSP). A Chiralpak AD-H column with hexane/isopropanol (90:10) eluent resolves the enantiomers in 15 minutes, albeit with lower throughput .

Boron-Mediated Cyclization for Tetrahydroquinoline Formation

A novel approach from MDPI (2022) leverages boron trifluoride-mediated cyclization of malonate derivatives . Methyl 3-(2-bromophenyl)-2-methylacrylate reacts with BF₃·Et₂O in dichloroethane, inducing a -hydride shift and subsequent cyclization . This one-pot method proceeds at 25°C for 24 hours, yielding 72% of the tetrahydroquinoline core .

BF3Et2OC2H4Cl2ImTetrahydroquinoline-BF2H2OThis compound\text{BF}3\cdot\text{Et}2\text{O} \xrightarrow{\text{C}2\text{H}4\text{Cl}2} \text{Im} \rightarrow \text{Tetrahydroquinoline-BF}2 \xrightarrow{\text{H}_2\text{O}} \text{this compound}

The boron bridge stabilizes the transition state, ensuring high regioselectivity .

Solid-Phase Synthesis for High-Throughput Production

Adapting a patent-pending method (WO2005095409A2), solid-phase synthesis on Wang resin enables scalable production . The bromine atom is introduced via Suzuki-Miyaura coupling using 6-bromophenylboronic acid and Pd(PPh₃)₄ in dioxane/H₂O (3:1) . After cleavage from the resin with TFA/DCM (1:9), the crude product is hydrogenated and purified via preparative HPLC (C18, MeCN/H₂O) .

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 2-Methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline, including (R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, exhibit significant anticancer properties. For instance, a study evaluated a series of 2-arylquinolines and tetrahydroquinolines against human cancer cell lines such as HeLa and PC3. The results indicated that certain compounds displayed selective cytotoxicity with IC50 values as low as 8.3 μM against cervical carcinoma cells . This suggests that this compound could be explored further for its potential in cancer therapy.

Nitric Oxide Synthase Inhibition

Another critical application is its role as an inhibitor of nitric oxide synthase (NOS). Compounds related to tetrahydroquinoline have been synthesized and evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various pain pathways. One compound from a related series was shown to reverse thermal hyperalgesia in animal models . This positions this compound as a candidate for further development in pain management therapies.

Structure-Activity Relationship Studies

The effectiveness of this compound can be attributed to its structural characteristics. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the quinoline structure can enhance biological activity. For example:

CompoundPosition of SubstitutionIC50 (μM)Activity
6-Bromo-2-methyl-THQ613.15Moderate cytotoxicity
6-Bromo-8-methyl-THQ831.37Lower cytotoxicity

These findings highlight the importance of structural modifications in optimizing the therapeutic potential of tetrahydroquinoline derivatives .

Synthesis Techniques

The synthesis of this compound typically involves multi-component reactions (MCR), which are efficient for generating complex molecules with diverse biological activities . The compound can be synthesized through various methods including Povarov reactions and cyclization techniques that yield high purity and yield ratios.

Biological Mechanisms

The biological mechanisms underlying the activities of this compound are being actively researched. It is believed that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer proliferation and pain modulation . Molecular docking studies have shown promising binding affinities with proteins such as KDM5A and HER-2 .

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry with promising anticancer and analgesic properties. Ongoing research into its synthesis and biological mechanisms will likely reveal more about its potential as a therapeutic agent. Future studies should focus on optimizing its structure for enhanced efficacy and exploring its applications in other therapeutic areas.

Mechanism of Action

The mechanism of action of ®-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine atom and the tetrahydroquinoline ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogens and Alkyl Groups

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
  • Substituents : Fluorine at position 6, methyl at position 2.
  • Molecular Weight : 165.21 g/mol.
  • Key Differences :
    • Fluorine’s smaller size and higher electronegativity enhance electronic effects but reduce steric bulk compared to bromine.
    • Lower molecular weight improves solubility in polar solvents.
  • Applications : Less explored in pharmacological contexts but useful in electronic material studies .
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
  • Substituents : Bromine at position 6, two methyl groups at position 3.
  • Key Differences :
    • The 4,4-dimethyl groups increase steric hindrance, reducing reactivity at the 4-position.
    • Hydrochloride salt form enhances stability and aqueous solubility .
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
  • Substituents : Bromine at position 6, carboxylic acid at position 3.
  • Key Differences: The carboxylic acid group introduces polarity, making it more water-soluble than the methyl-substituted analog. Potential for hydrogen bonding, useful in coordination chemistry or drug design .

Positional Isomerism and Functional Groups

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline
  • Substituents : Bromine at position 6, methoxy at position 6.
  • Key Differences :
    • Methoxy’s electron-donating nature stabilizes the aromatic ring, altering electronic properties.
    • Increased steric bulk at position 7 may hinder interactions in biological systems .
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinoline
  • Substituents : Bromine at positions 5 and 7, methyl at position 2.
  • Higher molecular weight (307.02 g/mol) impacts pharmacokinetics .

Stereochemical and Conformational Considerations

The (R)-enantiomer of 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline exhibits distinct spatial arrangements compared to its (S)-counterpart or racemic mixtures. Quantum mechanical studies on similar compounds (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline) reveal that methyl groups at position 2 influence:

  • Bond angles and lengths: Minor variations in the bicyclic framework.
  • Frontier Molecular Orbitals (FMOs) : Altered energy gaps affecting reactivity .

Biological Activity

(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral heterocyclic compound notable for its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action based on recent research findings.

Structural Characteristics

The molecular formula of this compound is CHBrN. Its structure features a bicyclic system with a six-membered and a five-membered ring. The presence of a bromine atom at the 6-position enhances its reactivity and potential for biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results. A study reported that the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. It has been shown to inhibit cancer cell proliferation in vitro through mechanisms involving apoptosis and cell cycle arrest. In particular, studies have highlighted its effectiveness against melanoma and other cancer cell lines by targeting specific molecular pathways related to tumor growth.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors involved in disease pathways. The compound's structure allows it to bind effectively to these targets, thereby modulating their activity:

  • Enzyme Inhibition : The compound may inhibit enzymes such as nitric oxide synthase (NOS), which plays a role in pain pathways and inflammation .
  • Receptor Binding : It can also interact with receptors that regulate cell growth and apoptosis.

Synthesis Methods

Synthesis of this compound typically involves several approaches:

  • Conventional Methods : Traditional synthetic routes utilize bromination followed by cyclization reactions.
  • Continuous Flow Processes : Modern techniques enhance yield and purity through optimized reaction conditions.

Case Study 1: Antimicrobial Testing

In vitro studies conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested pathogens. These findings suggest that the compound could serve as a lead for developing new antibiotics.

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer effects on melanoma cells, this compound showed IC50 values of approximately 15 µM after 48 hours of treatment. This indicates potent activity and supports further exploration in preclinical models.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Biological Activities
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-oneKetone group instead of hydroxylDifferent reactivity; potential anticancer properties
6-Bromo-2-methylbenzothiazoleBenzothiazole ringExhibits distinct antimicrobial activities
6-Bromo-2-methyl-1H-pyrrolePyrrole ring structureUnique electronic properties affecting reactivity

The unique functional groups present in this compound enhance its solubility and reactivity compared to similar compounds.

Q & A

Q. How is this compound utilized in TLR2-targeted drug discovery?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modifications at C6 (Br → F/Cl) and C2 (methyl → ethyl) refine potency. The (R)-enantiomer shows 10-fold higher TLR2 activation than (S) in luciferase assays .
  • In Vivo Testing : Pharmacokinetic studies in murine models assess bioavailability and metabolic stability of derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.